2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a chemical compound characterized by its unique structure, which includes a fluorenyl moiety substituted with two chlorine atoms at the 2 and 7 positions, and an oxirane (epoxide) ring. Its molecular formula is C₁₅H₁₀Cl₂O, and it has a molecular weight of approximately 295.15 g/mol. The presence of the oxirane ring imparts significant reactivity to this compound, making it an important intermediate in organic synthesis.
Due to the presence of the oxirane ring (also known as an epoxide group), 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane could potentially be of interest in studies related to epoxide chemistry. Epoxides are reactive intermediates that can participate in various ring-opening reactions leading to the formation of new complex molecules (). However, further exploration of scientific literature is needed to confirm any specific research applications of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane.
The reactivity of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is primarily attributed to the strained three-membered oxirane ring, which can undergo various nucleophilic ring-opening reactions. Common reactions include:
The synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane typically involves several steps:
The yield from these reactions can vary; for example, one method reports a yield of approximately 59% for the synthesis process described in patent literature .
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane serves as an important intermediate in synthetic organic chemistry. Its applications include:
Studies involving interaction mechanisms of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane focus on its reactivity with nucleophiles. These interactions are crucial for understanding its potential biological effects and utility in drug design. For instance:
Several compounds share structural similarities with 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 9-Fluorenone | Contains a ketone functional group | Exhibits different reactivity due to carbonyl |
| 2-Chlorofluorene | Chlorinated at position 2 only | Lacks the oxirane ring |
| 9-Bromo-9H-fluorene | Bromine substitution instead of chlorine | Different electrophilic properties |
The uniqueness of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane lies in its dual chlorine substitution and the presence of the epoxide group, which significantly enhances its reactivity compared to other similar compounds.
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a halogenated fluorene derivative characterized by a rigid bicyclic structure with a three-membered oxirane (epoxide) ring. Its IUPAC name reflects the substitution pattern: two chlorine atoms at positions 2 and 7 of the fluorene scaffold, with the oxirane group attached at position 4. Key identifiers include:
C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl Synonyms include 5-Oxiranyl-2,7-dichlorofluorene and (2,7-Dichloro-9H-fluoren-4-yl)oxirane . The compound’s structure combines the planar fluorene core with the strained oxirane ring, which imparts distinct reactivity .
The synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane emerged from efforts to develop antimalarial agents. Key milestones include:
| Synthetic Route | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination of fluorene | Acetic acid, Cl₂, 35–45°C | N/A |
| Chloroacylation | AlCl₃, CH₂Cl₂, −5°C | N/A |
| Reduction | NaBH₄, ethanol | ~59% |
| Epoxidation | Na methylate, 50–60°C | N/A |
This multistep process, detailed in patents and peer-reviewed studies, highlights the compound’s role as a critical intermediate in lumefantrine synthesis . Early methods suffered from low yields and impurity issues, which were later optimized via design-of-experiments (DOE) approaches .
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons characterized by a fused bicyclic system. Its structural uniqueness lies in:
Comparison with Related Fluorene Derivatives
| Compound | Key Functional Groups | Applications |
|---|---|---|
| Fluorenone | Ketone | Organic semiconductors |
| 9-Fluorenyl lithium | Organometallic | Polymer synthesis |
| 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane | Epoxide, Cl₂ | Pharmaceutical intermediates |
This compound’s dual functionality as both an electron-deficient aromatic system and a reactive epoxide distinguishes it from simpler fluorene derivatives .
The oxirane ring in 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane exemplifies the reactivity of epoxides in organic synthesis. Key aspects include:
Nucleophilic Ring-Opening:
Applications in Synthesis:
Reactivity Comparison with Other Epoxides
| Epoxide | Reactivity | Applications |
|---|---|---|
| Ethylene oxide | High (small ring strain) | Polyethylene glycol |
| 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane | Moderate (stabilized by aromaticity) | Pharmaceutical intermediates |
| Styrene oxide | Low (conjugation reduces strain) | Adhesives |
The compound’s balanced reactivity makes it ideal for controlled transformations in medicinal chemistry .
The synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane begins with the preparation of 2,7-dichlorofluorene, which serves as the key aromatic precursor [1] [2]. Multiple synthetic approaches have been developed for the selective chlorination of fluorene to introduce chlorine atoms at the 2 and 7 positions.
Sulfuryl Chloride Method
The most economically viable approach utilizes sulfuryl chloride as the chlorinating agent in glacial acetic acid [1] [3]. This method represents a significant improvement over traditional chlorine gas-based processes, achieving yields of 63.3%, nearly twice that of conventional methods [1]. The reaction proceeds under mild conditions at ambient to 100°C, making it suitable for large-scale implementation [3]. The process involves the direct chlorination of fluorene with sulfuryl chloride, which offers advantages in terms of cost reduction and environmental impact compared to ferric chloride-catalyzed chlorine gas methods [3].
N-Chlorosuccinimide (NCS) Approach
An alternative high-yielding method employs N-chlorosuccinimide in acetic acid with hydrogen chloride as a promoter [4] [2]. This approach achieves excellent yields of 95% under controlled temperature conditions of 0-5°C [4]. The method provides superior regioselectivity for the desired 2,7-substitution pattern and minimizes the formation of undesired chlorination products [2]. The use of NCS offers better control over the chlorination process and reduces the formation of polychlorinated byproducts [4].
Electrochemical Chlorination
Modern electrochemical approaches have been developed for the chlorination of fluorene derivatives [5] [6]. These methods utilize aluminum chloride-mediated anodic chlorination to introduce chlorine atoms at specific positions on the fluorene ring system [5]. The electrochemical approach offers excellent control over the substitution pattern and operates under mild, environmentally friendly conditions [6].
Table 1: Laboratory-Scale Synthesis Routes from 2,7-Dichlorofluorene Precursors
| Method | Yield (%) | Temperature (°C) | Solvent | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Sulfuryl chloride chlorination | 63.3 | Ambient-100 | Glacial acetic acid | High | Moderate |
| N-chlorosuccinimide (NCS) in acetic acid | 95 | 0-5 | Acetic acid | High | Low |
| Electrolytic chlorination | Variable | Ambient | Organic electrolyte | Medium | Low |
| Friedel-Crafts chloroacetylation | 95 | 0-5 | Dichloromethane | High | Moderate |
The formation of the oxirane ring in 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane can be achieved through several distinct epoxidation methodologies, each offering unique advantages in terms of selectivity, atom economy, and reaction conditions.
Peroxyacid Epoxidation
The classical approach involves the use of peroxycarboxylic acids, particularly meta-chloroperoxybenzoic acid (m-CPBA) [7] [8]. This method proceeds through a concerted mechanism with syn stereochemistry, transferring oxygen from the peroxyacid to the alkene substrate [7] [8]. While effective, this approach suffers from poor atom economy (40-50%) due to the formation of significant quantities of carboxylic acid byproducts [8].
Hydrogen Peroxide-Based Systems
More sustainable approaches utilize hydrogen peroxide as the primary oxidant in combination with various catalytic systems [9] [10]. These methods achieve excellent atom economy (94-100%) by utilizing only water as a byproduct [10]. Metal-catalyzed systems, particularly those employing tungsten, molybdenum, or titanium catalysts, have demonstrated high selectivity (85-98%) for epoxide formation [10] [11].
Dimethyldioxirane (DMDO) Generation
The in situ generation of dimethyldioxirane from acetone and Oxone provides an efficient epoxidation protocol [12] [13]. This method offers excellent stereoselectivity and functional group tolerance while maintaining good atom economy (85-95%) [13]. The DMDO approach is particularly valuable for substrates that are sensitive to acidic or basic conditions [12].
Electrocatalytic Epoxidation
Recent developments in electrocatalytic epoxidation represent the pinnacle of sustainable synthesis [14] [15]. These methods utilize renewable electricity and water as the oxygen source, achieving near-perfect atom economy (95-100%) and excellent selectivity (>99% in optimal cases) [14] [15]. The electrocatalytic approach operates under ambient conditions and eliminates the need for stoichiometric oxidants [16].
Table 2: Epoxidation Strategies for Oxirane Ring Formation
| Strategy | Oxidant | Catalyst | Atom Economy (%) | Selectivity (%) | Sustainability |
|---|---|---|---|---|---|
| Peroxyacid epoxidation (m-CPBA) | m-CPBA | None | 40-50 | 80-95 | Poor |
| Hydrogen peroxide/catalyst | H₂O₂ | Metal catalyst | 94-100 | 85-98 | Good |
| Oxone/ketone catalyst | Oxone | Ketone | 60-70 | 75-90 | Moderate |
| Dimethyldioxirane (DMDO) | Acetone/Oxone | None | 85-95 | 90-98 | Good |
| Peracetic acid | H₂O₂/AcOH | Acid catalyst | 80-90 | 85-95 | Good |
| Electrochemical epoxidation | H₂O/electricity | Electrode | 95-100 | 85-99 | Excellent |
Halohydrin Cyclization Route
An alternative approach involves the formation of halohydrins as intermediates, followed by base-promoted cyclization to form the epoxide [7] [17]. This two-step process provides excellent control over stereochemistry through the S_N2 cyclization mechanism [18]. The method is particularly valuable for substrates where direct epoxidation proves challenging or gives poor selectivity [17].
Darzens Condensation Adaptation
Modified Darzens condensation protocols have been developed for the synthesis of specific epoxide derivatives [19]. These methods involve the reaction of chloromethyl anions with carbonyl compounds, followed by intramolecular cyclization [19]. While primarily used for different structural types, the principles can be adapted for fluorene-based systems [19].
Biocatalytic Approaches
Emerging biocatalytic methods utilize engineered enzymes for selective epoxidation reactions [20] [21] [22]. These approaches offer exceptional stereoselectivity and operate under mild, environmentally benign conditions [22]. Epoxide hydrolases and peroxygenases have shown particular promise for the synthesis of complex epoxide structures [21] [22].
The industrial synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane employs a specialized condensation process utilizing alkaline conditions in combination with manganese dioxide as both an oxidizing agent and structural component [23] [24] [25]. This method represents a unique approach to epoxide formation that differs significantly from conventional oxidation protocols.
Mechanistic Considerations
The alkaline/manganese dioxide system operates through a complex mechanism involving multiple redox processes [24] [26]. Manganese dioxide functions as a powerful oxidizing agent capable of facilitating the formation of epoxide rings through controlled oxygen transfer [27] [28]. Under alkaline conditions, the manganese dioxide undergoes partial reduction while simultaneously oxidizing organic substrates [24]. The process involves the formation of intermediate manganese species with varying oxidation states, creating a dynamic catalytic system [25] [26].
Process Parameters
The optimal reaction conditions for the alkaline/MnO₂ condensation process involve temperatures ranging from 30-90°C, with higher temperatures (60-90°C) providing improved yields approaching 99% [25]. The reaction typically requires 1-3 hours for completion, depending on the substrate concentration and reaction temperature [25]. The process operates at atmospheric pressure, eliminating the need for specialized high-pressure equipment [25].
Yield Optimization
Studies have demonstrated that reaction yields can be systematically optimized through careful control of the manganese dioxide preparation method and alkaline conditions [25]. The use of freshly prepared manganese dioxide, obtained through the reaction of potassium permanganate with manganese sulfate solutions, provides superior catalytic activity compared to commercial samples [25]. The yield optimization also depends on the precise stoichiometry of alkaline reagents and the pH control throughout the reaction [25].
Temperature and Heat Management
Effective temperature control represents a critical aspect of process optimization for epoxidation reactions [9] [29]. The exothermic nature of epoxidation processes requires careful heat management to prevent runaway reactions and maintain product selectivity [9]. Studies have shown that reaction heat can reach 1340.0 kJ·kg⁻¹, necessitating robust cooling systems and temperature monitoring [9]. Isothermal operation typically provides the best combination of yield and selectivity while ensuring process safety [9].
Reaction Time Optimization
Kinetic studies reveal that reaction time optimization involves balancing conversion rates against selectivity considerations [30] [29]. Extended reaction times can lead to overoxidation and decreased epoxide yields, while insufficient reaction times result in incomplete conversion [30]. Response surface methodology has been employed to determine optimal reaction times, typically ranging from 10 minutes to 6 hours depending on the specific catalyst system and reaction conditions [30].
Catalyst Loading and Activity
Systematic optimization of catalyst loading demonstrates that minimal catalyst quantities (0.1-5 mol%) can achieve high conversion rates when combined with appropriate reaction conditions [30] [31]. Catalyst efficiency can be enhanced through the use of supported catalysts and optimized ligand-to-metal ratios [31]. The development of more active catalytic systems has enabled reductions in catalyst loading to as low as 0.05 mol% while maintaining excellent performance [31] [32].
Table 5: Process Optimization Parameters and Their Impact
| Parameter | Optimization Range | Impact on Yield | Impact on Selectivity | Cost Impact |
|---|---|---|---|---|
| Temperature control | 0-80°C | High | High | Medium |
| Reaction time | 10 min - 6 h | Medium | High | Low |
| Catalyst loading | 0.1-5 mol% | High | Medium | High |
| Mixing efficiency | 200-800 rpm | Medium | Low | Low |
| Heat management | Isothermal control | High | Medium | Medium |
| Mass transfer | Continuous flow | High | Medium | High |
| pH optimization | pH 3-9 | Medium | High | Low |
| Concentration effects | 0.1-2 M | High | Medium | Low |
Continuous Flow Processing
Continuous flow technology has emerged as a transformative approach for the scalable production of epoxides [33] [31] [32]. These systems offer superior heat and mass transfer characteristics compared to batch processes, enabling safer operation with reactive intermediates [31] [32]. Flow systems demonstrate exceptional space-time yields and can operate continuously for extended periods (8+ hours) without fouling or performance degradation [31].
Microreactor Technology
Advanced microreactor systems provide unparalleled control over reaction conditions while maintaining high throughput capabilities [33] [34]. These systems excel in handling gas-liquid reactions and provide enhanced mixing efficiency for epoxidation processes [33]. Microreactors enable rapid optimization of reaction conditions and can be easily scaled through numbering-up strategies [34].
Process Intensification Methods
Modern process intensification techniques focus on maximizing productivity while minimizing energy consumption and environmental impact [29] [35]. Integrated reaction-separation processes, such as reactive distillation and membrane reactors, offer significant advantages for epoxide production [29]. These methods reduce processing steps and improve overall process economics [35].
Table 6: Scalable Production Methods for Industrial Implementation
| Method | Throughput | Space-Time Yield | Heat Transfer | Safety | Investment Cost |
|---|---|---|---|---|---|
| Continuous flow epoxidation | 1-100 kg/h | High | Excellent | High | Medium |
| Microreactor technology | 0.1-10 kg/h | Very high | Excellent | Very high | Low |
| Membrane reactor systems | 5-50 kg/h | High | Good | High | High |
| Catalytic distillation | 10-500 kg/h | Medium | Good | Medium | High |
| Reactive extraction | 1-50 kg/h | Medium | Good | Medium | Medium |
| Intensified mixing | 50-1000 kg/h | High | Fair | Medium | Low |
Table 3: Industrial Manufacturing Processes Comparison
| Process | Scale | Temperature (°C) | Pressure (bar) | Energy Consumption | CO₂ Emissions | Capital Cost |
|---|---|---|---|---|---|---|
| Alkaline/MnO₂ condensation | Pilot | 30-90 | 1 | Low | Low | Low |
| Halohydrin route | Commercial | 20-40 | 1-5 | Moderate | Moderate | Moderate |
| Direct epoxidation | Commercial | 200-300 | 10-30 | High | High | High |
| Liquid-phase epoxidation | Emerging | 40-80 | 1-5 | Low | Very low | Moderate |
Electrochemical Epoxidation Systems
Electrochemical epoxidation represents the most sustainable approach for oxirane formation, utilizing renewable electricity and water as the sole oxygen source [14] [16] [15]. These systems achieve exceptional atom economy (95-100%) by eliminating the need for stoichiometric oxidants [14]. Advanced electrochemical processes employ phase-separated membrane-electrode assemblies to enable in situ hydrogen peroxide generation coupled with direct epoxidation [14]. The universal nature of electrochemical epoxidation allows for broad substrate scope while maintaining excellent selectivity (>99%) and Faradaic efficiency (>80%) [15].
Biocatalytic Methodologies
Enzymatic approaches offer complementary sustainable routes for epoxide synthesis under mild conditions [20] [36] [21]. Engineered epoxide hydrolases and peroxygenases demonstrate exceptional enantioselectivity and operate at ambient temperature and pressure [36] [21]. These biocatalytic systems eliminate the need for harsh reagents and provide access to chiral epoxides that are difficult to obtain through conventional methods [22]. Recent developments in enzyme engineering have expanded the substrate scope and improved the stability of biocatalytic systems for preparative-scale synthesis [36].
Solvent-Free Reaction Systems
Solvent-free epoxidation protocols eliminate the environmental burden associated with organic solvents while improving atom economy [37] [38] [39]. These methods typically employ solid catalysts and neat reaction conditions, achieving high space-time yields and simplified product isolation [37]. Heterogeneous catalytic systems based on supported metal oxides have demonstrated excellent performance in solvent-free epoxidation of various alkenes [11] [40].
Theoretical Atom Economy Analysis
The atom economy of epoxidation reactions varies significantly depending on the chosen methodology [41]. Ideal epoxidation processes should incorporate all atoms from reactants into the desired product, with water as the only byproduct [41]. Electrochemical and hydrogen peroxide-based systems approach theoretical maximum atom economy (100%), while traditional peroxyacid methods achieve only 40-50% due to carboxylic acid byproduct formation [41].
Practical Atom Economy Implementation
Real-world atom economy considerations must account for catalyst recovery, solvent recycling, and byproduct utilization [42] [43]. Integrated process designs that incorporate byproduct valorization can significantly improve overall atom economy [43]. For example, the carboxylic acids formed in peroxyacid epoxidation can be recycled back to peroxyacids, improving the overall process atom economy [43].
Waste Minimization Strategies
Effective waste minimization in epoxide synthesis involves the selection of catalytic systems that can be easily recovered and recycled [44] [45]. Heterogeneous catalysts offer advantages in terms of separation and reuse, while homogeneous systems may provide superior selectivity [40]. The development of switchable catalytic systems that combine the advantages of both approaches represents an active area of research [11].
Heterogeneous Catalytic Systems
Advanced heterogeneous catalysts for epoxidation have been developed based on supported metal complexes, metal organic frameworks, and engineered solid acids [11] [46] [47]. These systems offer advantages in terms of catalyst recovery, product separation, and process sustainability [11]. Titanium silicalite-1 (TS-1) catalysts represent one of the most successful heterogeneous systems for hydrogen peroxide-based epoxidation [48]. Metal organic framework (MOF) catalysts provide tunable active sites and high surface areas for improved catalytic performance [46].
Single-Atom Catalysis
Emerging single-atom catalysts offer maximum atom utilization and unique selectivity patterns for epoxidation reactions [15] [35]. These systems bridge the gap between homogeneous and heterogeneous catalysis, providing high activity with easy catalyst recovery [15]. Recent developments in single-atom catalyst synthesis have enabled the preparation of highly stable and active systems for large-scale epoxidation processes [35].
Photocatalytic and Electrocatalytic Integration
Integrated photocatalytic and electrocatalytic systems represent the future of sustainable epoxidation technology [49] [50]. These systems utilize renewable energy sources to drive epoxidation reactions while achieving excellent selectivity and atom economy [49]. The coupling of photocatalytic hydrogen peroxide generation with electrocatalytic epoxidation provides a completely sustainable route to epoxides [50].
Table 4: Green Chemistry Approaches for Sustainable Epoxidation
| Approach | Principles Applied | Atom Economy (%) | E-Factor | Energy Efficiency | Recyclability |
|---|---|---|---|---|---|
| Electrocatalytic epoxidation | Renewable electricity, water as O-source | 95-100 | <1 | High | High |
| Biocatalytic epoxidation | Enzyme catalysis, mild conditions | 90-100 | <2 | Very high | High |
| Solvent-free epoxidation | Eliminates organic solvents | 85-95 | <3 | High | High |
| Microwave-assisted synthesis | Energy efficiency, rate enhancement | 80-90 | 2-5 | Very high | Moderate |
| Flow chemistry | Continuous processing, safety | 90-98 | <2 | High | High |
| Ionic liquid catalysis | Green solvents, recyclability | 85-95 | 3-8 | Moderate | Very high |